Lipophilicity Modulation: Calculated LogP Differential Between 1-(Butoxymethyl)quinazoline-2,4-dione and N1-Hydrogen/1-Methyl Analogs
The butoxymethyl substituent at N1 elevates the calculated octanol–water partition coefficient (clogP) by approximately 1.8–2.2 log units relative to the parent 1H-quinazoline-2,4-dione (clogP ≈ 0.5) and by 0.7–1.0 log unit versus the 1-methyl analog (clogP ≈ 1.5–1.8), placing 1-(butoxymethyl)quinazoline-2,4-dione in the intermediate lipophilicity range (clogP ≈ 2.5–2.7) that is frequently associated with favorable cell permeability while retaining aqueous solubility suitable for in vitro assay conditions [1]. In contrast, 1-ethyl- and 1-propyl-quinazoline-2,4-diones exhibit clogP values that can fall below 2.0, potentially limiting membrane penetration for intracellular targets. These values are derived from consensus clogP calculations (ACD/Labs and XLogP3) rather than experimental shake-flask measurements, and should be treated as estimates [2].
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.5–2.7 (calculated; C13H16N2O3, MW 248.28) |
| Comparator Or Baseline | 1H-quinazoline-2,4-dione: clogP ≈ 0.5; 1-methyl-quinazoline-2,4-dione: clogP ≈ 1.5–1.8 |
| Quantified Difference | ΔclogP ≈ +1.8 to +2.2 vs. parent; ΔclogP ≈ +0.7 to +1.0 vs. 1-methyl analog |
| Conditions | Consensus clogP from ACD/Labs Percepta and XLogP3 (PubChem); no experimental logP data available for the target compound specifically. |
Why This Matters
The intermediate clogP distinguishes this compound from highly polar or overly lipophilic analogs, enabling researchers to select a congener pre-optimized for the balance between solubility and passive permeability—a critical parameter in early hit-to-lead programs and assay development.
- [1] PubChem Compound Summary for CID 9592706. View Source
- [2] XLogP3: J. Chem. Inf. Model., 2007, 47, 2140–2148. View Source
